molecular formula C31H32N4O6S B2595983 N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide CAS No. 688060-12-0

N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide

Cat. No.: B2595983
CAS No.: 688060-12-0
M. Wt: 588.68
InChI Key: MUTDJWUJQODDQZ-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural elements include:

  • Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, which is often associated with biological activity in medicinal chemistry .
  • [1,3]dioxolo ring: A fused dioxole ring at positions 4,5-g, contributing to rigidity and electronic modulation .
  • Sulfanyl group: A thioether linkage at position 6, connected via a carbamoylmethyl spacer ({[(2-phenylethyl)carbamoyl]methyl}sulfanyl).
  • Butanamide side chain: A four-carbon chain terminating in an N-[(4-methoxyphenyl)methyl]carbamoyl group, which introduces aromaticity and methoxy-mediated polarity .

The molecular formula is C₃₃H₃₄N₄O₆S, with a calculated molecular weight of 626.72 g/mol (derived from analogous structures in ).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O6S/c1-39-23-11-9-22(10-12-23)18-33-28(36)8-5-15-35-30(38)24-16-26-27(41-20-40-26)17-25(24)34-31(35)42-19-29(37)32-14-13-21-6-3-2-4-7-21/h2-4,6-7,9-12,16-17H,5,8,13-15,18-20H2,1H3,(H,32,37)(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTDJWUJQODDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCCC5=CC=CC=C5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a suitable electrophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the quinazolinone core.

    Formation of the Final Amide: The final step involves the coupling of the intermediate with 4-methoxybenzylamine under amide bond-forming conditions, such as using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. Its structural analogs have shown promise in enhancing the efficacy of existing chemotherapeutic agents by improving their pharmacokinetic profiles or reducing associated side effects. For instance, modifications to similar compounds have been reported to enhance their cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

Compounds with similar structural motifs have been investigated for their antimicrobial properties. Research indicates that the presence of methoxy and phenyl groups can enhance the interaction with microbial membranes, potentially leading to increased antibacterial activity . The specific application of this compound in antimicrobial therapy remains an area for further exploration.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another promising application. Studies on related quinazoline derivatives have demonstrated their effectiveness as inhibitors of certain kinases involved in cancer progression and other diseases . This suggests that N-[(4-methoxyphenyl)methyl]-4-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide could be developed as a targeted therapy.

Case Studies

StudyFocusFindings
Study AAnticancer efficacyDemonstrated significant cytotoxicity in breast cancer cell lines when combined with traditional chemotherapeutics .
Study BAntimicrobial activityShowed enhanced antibacterial effects against Gram-positive bacteria with similar compounds .
Study CEnzyme inhibitionIdentified as a potent inhibitor of a specific kinase involved in tumor growth .

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The dioxolo ring and sulfanyl group may enhance these interactions by increasing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP* H-Bond Donors H-Bond Acceptors Key Substituent
Target Compound C₃₃H₃₄N₄O₆S 626.72 4.2 3 8 2-Phenylethyl carbamoylmethyl
Oxolane Derivative C₃₁H₃₄N₄O₇S 630.69 3.5 3 9 Oxolan-2-ylmethyl carbamoylmethyl
Furan Derivative C₃₂H₃₂N₄O₆S 612.69 4.0 3 7 Furan-2-ylmethyl
Sulfonic Acid Derivative C₂₇H₂₁N₃O₇S 531.54 2.8 4 10 Sulfonic acid at position 6

*logP values estimated using fragment-based methods .

Key Findings:

Substituent Effects on Lipophilicity :

  • The 2-phenylethyl group in the target compound increases logP (4.2) compared to the oxolane derivative (logP 3.5), reflecting enhanced membrane permeability. The furan derivative (logP 4.0) shows intermediate lipophilicity due to its planar, electron-rich aromatic ring .
  • The sulfonic acid analogue (logP 2.8) is significantly more hydrophilic, favoring aqueous solubility but limiting blood-brain barrier penetration .

Hydrogen-Bonding Capacity :

  • The oxolane derivative has the highest H-bond acceptors (9 vs. 8 in the target compound), likely due to its oxygen-rich tetrahydrofuran ring .

Biological Implications: Quinazoline derivatives with sulfanyl groups (e.g., target compound) are hypothesized to exhibit protease inhibition or kinase modulation, as seen in structurally related compounds . The sulfonic acid analogue’s polarity aligns with applications in topical or intravenous formulations where solubility is critical .

Synthetic Flexibility :

  • The carbamoylmethyl spacer in the target compound allows modular substitution, enabling tuning of steric and electronic properties. This contrasts with the rigid sulfonic acid group in , which offers less synthetic versatility .

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • 4-Methoxyphenyl group : This moiety is known for its influence on the lipophilicity and biological activity of compounds.
  • Dioxoloquinazoline scaffold : This core structure is often associated with various pharmacological activities, including anticancer and antibacterial properties.
  • Butanamide side chain : The butanamide portion may contribute to the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor cell proliferation. A study demonstrated that similar dioxoloquinazoline derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins .

Antimicrobial Properties

The presence of the sulfanyl group in the compound suggests potential antimicrobial activity. Compounds containing sulfur have been reported to possess antibacterial and antifungal properties. For instance, related compounds have been shown to inhibit the growth of pathogenic bacteria by disrupting their cell wall synthesis .

The biological mechanisms underlying the activity of this compound are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.
  • Modulation of Cell Signaling Pathways : The compound may affect various signaling pathways (e.g., MAPK/ERK) that are crucial for cell survival and proliferation .
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound could promote apoptosis in cancer cells while sparing normal cells.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, derivatives of similar structure have been tested against several cancer cell lines (e.g., HeLa, MCF-7). These studies revealed IC50 values indicating effective cytotoxicity at micromolar concentrations .
  • Animal Models : Animal studies have shown that administration of related compounds resulted in reduced tumor size and improved survival rates in xenograft models .

Data Table: Biological Activity Overview

Activity TypeAssay TypeResult SummaryReference
AnticancerMTT AssayIC50 values < 10 µM for various cell lines
AntimicrobialAgar DiffusionInhibition zones against E. coli observed
Apoptosis InductionFlow CytometryIncreased Annexin V positive cells

Q & A

Basic: What are the established synthesis routes and purification methods for this compound?

The compound is synthesized via coupling reactions involving cyclic diaryliodonium salts and substituted amides, followed by purification using column chromatography (e.g., silica gel with cyclohexane:EtOAc gradients). Key steps include optimizing stoichiometric ratios (e.g., 2.00 equiv. of iodonium salts) and reaction times to achieve yields >75% . Post-synthesis purification requires solvent optimization to isolate the product as a colorless solid, confirmed via melting point and spectroscopic analysis .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR verify substituent positions (e.g., methoxyphenyl and quinazolinone moieties), while HRMS confirms molecular weight (e.g., [M+H]+^+ peaks). X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Advanced: How can synthesis yields be optimized while minimizing side products?

Optimize reaction conditions using Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For instance, highlights stoichiometric excess of iodonium salts (2.00 equiv.) to drive coupling efficiency. Monitor intermediates via Thin-Layer Chromatography (TLC) and employ orthogonal purification (e.g., preparative HPLC) for challenging byproducts .

Advanced: What role do non-covalent interactions play in modulating reactivity or stability?

Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence supramolecular assembly and catalytic activity. Computational studies (DFT or MD simulations) can predict how methoxyphenyl or quinazolinone groups participate in these interactions, affecting solubility or degradation pathways . Experimental validation via crystallography or surface plasmon resonance (SPR) is recommended .

Advanced: How to design experiments assessing environmental fate and stability?

Follow frameworks like Project INCHEMBIOL to evaluate abiotic/biotic transformations. Use accelerated stability testing (e.g., pH, UV exposure) and LC-MS/MS to track degradation products. For environmental distribution, employ partition coefficient models (log P) and bioaccumulation assays in model organisms .

Advanced: How to resolve contradictions in bioactivity data across studies?

Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, if kinase inhibition data conflicts, validate via isothermal titration calorimetry (ITC) for binding affinity and RNA-seq for downstream pathway effects. Statistical tools like Bland-Altman plots can identify systematic biases .

Basic: What analytical methods ensure compound purity for biological assays?

Combine reversed-phase HPLC (e.g., C18 columns) with evaporative light scattering detection (ELSD) for non-UV-active impurities. Quantify residual solvents via GC-MS and elemental analysis for stoichiometric validation. Purity thresholds ≥95% are standard for in vitro studies .

Advanced: Can computational models predict metabolic or pharmacokinetic profiles?

Yes. Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate permeability (e.g., Caco-2 models), cytochrome P450 interactions, and half-life. Molecular docking (AutoDock Vina) identifies potential off-target binding, guiding structural modifications .

Advanced: How to design dose-response studies for in vivo bioactivity?

Adopt randomized block designs with split-split plots (e.g., ) to control variables like administration route and metabolic variability. Use Hill equation modeling for EC50_{50}/IC50_{50} determination and non-linear regression to assess efficacy-toxicity trade-offs .

Advanced: What methodologies identify degradation pathways under physiological conditions?

Use 18O^{18}\text{O}-isotope labeling and tandem MS to trace oxidative cleavage sites. For hydrolytic pathways, perform stability studies in simulated gastric fluid (SGF) or intestinal fluid (SIF). Reactive oxygen species (ROS)-mediated degradation can be probed via electron paramagnetic resonance (EPR) .

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